molecular formula C14H17NO4 B2753770 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1104060-59-4

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid

Cat. No. B2753770
CAS RN: 1104060-59-4
M. Wt: 263.293
InChI Key: HOPJSQSAWCEOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a 2-ethoxybenzoyl group . The InChI code for this compound is 1S/C14H17NO4/c1-2-19-12-8-4-3-6-10 (12)13 (16)15-9-5-7-11 (15)14 (17)18/h3-4,6,8,11H,2,5,7,9H2,1H3, (H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Potential Analgesic Activity

Research on compounds structurally related to 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid, such as 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has shown promising analgesic and anti-inflammatory properties. These compounds were evaluated for their potency in the mouse phenylquinone writhing assay and for their minimal gastrointestinal erosion potential in rats upon chronic administration. Extensive QSAR studies revealed that the analgesic and anti-inflammatory potencies of these compounds are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents, highlighting their potential as analgesic agents in humans (Muchowski et al., 1985).

Antimicrobial Activity of Pyridine Derivatives

Another study focused on the synthesis of new pyridine derivatives, starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These derivatives exhibited variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests potential applications of related compounds in developing new antimicrobial agents (Patel et al., 2011).

Synthesis of Oxazolidines and Thiazolidines

The synthesis of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position has been explored. These compounds are precursors for the production of oxazoles and thiazoles, indicating their relevance in synthesizing heterocyclic compounds, which are essential in pharmaceutical chemistry (Badr et al., 1981).

Endothelin Antagonists for Therapeutic Use

Research into pyrrolidine-3-carboxylic acids has identified them as potent and selective endothelin antagonists, with modifications to their structure leading to enhanced binding activity and metabolic stability. Such compounds, including modifications to the ethoxy group, are under evaluation for their therapeutic potential, particularly in treating conditions related to endothelin activity (Jae et al., 2001).

Synthesis of Heteroaromatic Biaryls

The decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides, utilizing a Pd(0) carbene complex, has been demonstrated as an effective method for synthesizing heteroaromatic biaryls. This technique offers a pathway for creating C2-monoarylated indoles, highlighting the versatility of carboxylic acid derivatives in facilitating complex organic reactions (Nandi et al., 2012).

Safety and Hazards

The safety information available indicates that 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid are not mentioned in the sources I found, pyrrolidine derivatives are a versatile scaffold in drug discovery, suggesting potential future applications in this field .

properties

IUPAC Name

1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-19-12-8-4-3-6-10(12)13(16)15-9-5-7-11(15)14(17)18/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPJSQSAWCEOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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